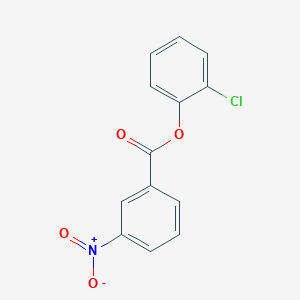

2-chlorophenyl 3-nitrobenzoate

Description

Contextual Relevance in Ester Chemistry and Aromatic Systems

The structure of 2-chlorophenyl 3-nitrobenzoate places it at the intersection of two fundamental areas of organic chemistry: ester chemistry and the study of substituted aromatic systems. The ester linkage is one of the most common functional groups in organic chemistry, and its formation, typically through the reaction of a carboxylic acid (or its derivative) with an alcohol or phenol (B47542), is a cornerstone of organic synthesis.

The aromatic rings of this compound are decorated with substituents that significantly influence the molecule's electronic properties and reactivity. The nitro group (-NO₂) on the benzoate (B1203000) ring is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. brainly.comrsc.org This is a classic example of substituent effects in aromatic chemistry. The chlorine atom on the phenyl ring is also an electron-withdrawing group via induction but can donate electron density through resonance. Its presence, along with the nitro group, creates a complex electronic environment that can be probed to understand fundamental principles of physical organic chemistry.

Historical Development of Synthetic Aryl Nitrobenzoates

The synthesis of aryl nitrobenzoates is rooted in two well-established reactions in organic chemistry: the nitration of aromatic compounds and the esterification of carboxylic acids. The nitration of aromatic rings, a key electrophilic aromatic substitution reaction, has been a subject of study since the 19th century. The development of mixed acid nitration (using a mixture of nitric acid and sulfuric acid) allowed for the controlled introduction of nitro groups onto aromatic systems. rsc.orgorgsyn.org

The synthesis of esters, particularly through the reaction of an acid chloride with a phenol (a variation of the Schotten-Baumann reaction) or the direct Fischer-Speier esterification of a carboxylic acid with a phenol under acidic conditions, also has a long history. truman.edu The preparation of specific aryl nitrobenzoates, such as this compound, would involve the application of these established methods, for instance, by reacting 3-nitrobenzoyl chloride with 2-chlorophenol (B165306). The choice of 3-nitrobenzoic acid as a precursor is itself significant, as it is the major product of the nitration of benzoic acid or its esters, a reaction often used in academic laboratory settings to demonstrate the principles of electrophilic aromatic substitution. rsc.orgorgsyn.orgtruman.edu

Current Research Landscape and Academic Significance

While this compound itself is not the subject of a large body of dedicated research, its structural motifs are relevant to various areas of current chemical investigation. Nitroaromatic compounds, in general, are important intermediates in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov The reduction of the nitro group to an amino group, for example, is a fundamental transformation that opens up a wide range of further chemical modifications.

The academic significance of compounds like this compound lies in their utility as model systems for studying reaction mechanisms, substituent effects, and spectroscopic properties. The presence of both a chloro and a nitro substituent allows for the investigation of their combined influence on the reactivity of the ester bond and the aromatic rings. Furthermore, nitrobenzoate derivatives have been studied for their potential biological activities and as chemoattractants for certain bacteria, which has implications for bioremediation. nih.govontosight.ai The study of such molecules contributes to the broader understanding of structure-property relationships in organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-11-6-1-2-7-12(11)19-13(16)9-4-3-5-10(8-9)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZVXVPRIGQLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85965-90-8 | |

| Record name | 2-CHLOROPHENYL 3-NITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorophenyl 3 Nitrobenzoate

Classical Esterification Approaches

Classical esterification methods remain fundamental in organic synthesis for their directness and use of readily available starting materials. These approaches typically involve the direct reaction of a carboxylic acid and an alcohol or the transformation of one ester into another.

Acid-Catalyzed Direct Esterification

The most traditional route to esters is the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol, known as Fischer-Speier esterification. In the synthesis of 2-chlorophenyl 3-nitrobenzoate, this involves the reaction of 3-nitrobenzoic acid with 2-chlorophenol (B165306).

This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. truman.edumasterorganicchemistry.com This is typically accomplished by using a large excess of one of the reactants (usually the more available and easily removable one) or by removing the water formed during the reaction. masterorganicchemistry.com Methods for water removal include azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or chlorobenzene. masterorganicchemistry.comgoogle.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comgoogle.com

Key Reaction Parameters for Acid-Catalyzed Direct Esterification

| Parameter | Description | Common Examples |

|---|---|---|

| Reactants | 3-nitrobenzoic acid, 2-chlorophenol | - |

| Catalyst | Strong protic acid | Sulfuric acid, p-toluenesulfonic acid google.com |

| Conditions | Heating under reflux | - |

| Water Removal | To drive equilibrium | Azeotropic distillation (e.g., with toluene) masterorganicchemistry.comgoogle.com |

Transesterification Pathways

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound, one could react a simple alkyl ester of 3-nitrobenzoic acid, such as methyl 3-nitrobenzoate, with 2-chlorophenol. This reaction can be catalyzed by either an acid or a base.

The equilibrium in transesterification is driven to completion by removing the alcohol byproduct (in this case, methanol) from the reaction mixture, often by distillation. Acid catalysts function similarly to their role in direct esterification, by protonating the carbonyl group. Base catalysts, such as sodium methoxide, work by deprotonating the alcohol, increasing its nucleophilicity.

Steglich Esterification Variants

For substrates that are sensitive to the harsh conditions of strong acid and high temperatures, milder methods are required. The Steglich esterification is a prominent example, allowing for the formation of esters at room temperature. wikipedia.org This method utilizes a carbodiimide (B86325), most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.comnih.gov

The reaction mechanism proceeds through the activation of the carboxylic acid (3-nitrobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can then be attacked by the alcohol (2-chlorophenol). However, the reaction is significantly accelerated by DMAP, which acts as an acyl transfer agent. organic-chemistry.org DMAP reacts with the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to form the desired product, this compound, regenerating the DMAP catalyst. organic-chemistry.org

A key advantage of the Steglich method is that the water formed during the reaction is consumed by DCC, which converts to the insoluble N,N'-dicyclohexylurea (DCU). wikipedia.org The DCU can be easily removed from the reaction mixture by filtration. This method is particularly effective for sterically hindered alcohols and acids. organic-chemistry.orgorganic-chemistry.org

Comparison of Classical Esterification Methods

| Method | Catalyst/Reagent | Temperature | Key Feature |

|---|---|---|---|

| Direct Esterification | Strong Acid (e.g., H₂SO₄) | High | Equilibrium-driven; requires water removal truman.edumasterorganicchemistry.com |

| Transesterification | Acid or Base | Moderate to High | Equilibrium-driven; requires alcohol removal |

| Steglich Esterification | DCC, DMAP | Room Temperature | Mild conditions; byproduct (DCU) is insoluble wikipedia.orgnih.gov |

Acyl Halide and Anhydride Coupling Strategies

To circumvent the equilibrium limitations of classical esterification, highly reactive carboxylic acid derivatives like acyl halides and anhydrides are often used. These reactions are typically fast, high-yielding, and effectively irreversible.

Utilizing 3-Nitrobenzoyl Chloride and Derivatives

One of the most effective methods for preparing this compound is the reaction of 2-chlorophenol with 3-nitrobenzoyl chloride. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, leading to a rapid reaction with alcohols.

3-Nitrobenzoyl chloride can be prepared from 3-nitrobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org

The subsequent reaction of 3-nitrobenzoyl chloride with 2-chlorophenol is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. mdpi.com This base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction, preventing it from protonating the starting materials or product. This procedure, when carried out with an amine base, is a variation of the Schotten-Baumann reaction.

Activation and Coupling Agents

The use of coupling agents, as introduced in the Steglich esterification, is a broad strategy for activating carboxylic acids. These reagents effectively perform an in-situ conversion of the carboxylic acid into a more reactive species, akin to an anhydride or acyl halide, without the need to isolate the highly reactive intermediate.

Besides DCC, other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are commonly used. nih.gov The general mechanism involves the formation of an O-acylisourea intermediate, which then reacts with the alcohol. nih.gov The addition of a catalyst like DMAP is often crucial for achieving high yields, especially with less reactive nucleophiles like 2-chlorophenol. organic-chemistry.orgorganic-chemistry.org The role of DMAP is to intercept the O-acylisourea intermediate to form a more reactive acylpyridinium species, which accelerates the rate-limiting nucleophilic attack by the alcohol. organic-chemistry.org

Advanced and Sustainable Synthetic Protocols

The drive towards more sustainable chemical production has led to the exploration of novel synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Green Chemistry Principles in Ester Synthesis

Green chemistry provides a framework of twelve principles aimed at making chemical processes more environmentally friendly. nih.gov In the context of synthesizing this compound, several of these principles are particularly relevant. The traditional Fischer-Speier esterification, while effective, often requires strong acid catalysts and the removal of water to drive the equilibrium, which can generate significant waste. acs.org

Modern approaches focus on the use of reusable solid acid catalysts, such as ion exchange resins (e.g., Amberlyst 15), zeolites, and metal oxides, which simplify product separation and reduce corrosive byproducts. mdpi.com The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a key consideration. labmanager.com Cross-Dehydrogenative Coupling (CDC) reactions, for instance, offer a highly atom-economical route to aryl esters by directly coupling arenes and carboxylic acids. labmanager.com

The use of safer solvents is another cornerstone of green chemistry. jove.com Research into solvent-free reaction conditions or the use of greener solvents like acetonitrile, which is less hazardous than commonly used chlorinated solvents, is gaining traction in esterification reactions. jove.com Furthermore, enzymatic catalysis, employing lipases in non-aqueous environments, presents a mild and highly selective alternative for ester synthesis, aligning with the principles of using renewable feedstocks and catalysis. mdpi.comresearchgate.net

Table 1: Application of Green Chemistry Principles to Ester Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Utilizing catalytic reactions over stoichiometric ones to minimize byproduct formation. |

| Atom Economy | Employing reactions like direct C-H activation or coupling reactions that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing strong mineral acids with solid, recyclable acid catalysts. |

| Safer Solvents and Auxiliaries | Exploring solvent-free conditions or using greener solvents like acetonitrile or ionic liquids. |

| Design for Energy Efficiency | Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Investigating biocatalytic routes using enzymes, which operate under mild conditions. |

| Catalysis | Employing highly selective and recyclable catalysts, such as solid acids or enzymes, to improve efficiency and reduce waste. |

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis offer innovative and sustainable pathways for ester synthesis by harnessing light and electrical energy, respectively, to drive chemical reactions under mild conditions.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. While direct photocatalytic synthesis of this compound has not been extensively reported, the principles can be applied. Photocatalytic methods can facilitate the generation of reactive intermediates from carboxylic acids and phenols, leading to ester formation. For instance, one-pot synthesis of phenols via aromatic decarboxylative esterification under photocatalytic conditions has been demonstrated, suggesting the potential for similar transformations involving nitrobenzoic acids. researchgate.net

Electrocatalysis provides another promising avenue for greener ester synthesis. researchgate.net Electrocatalytic dehydrogenative esterification of aliphatic carboxylic acids has been successfully demonstrated. nih.gov This approach avoids the need for stoichiometric oxidants, with water being the only byproduct. Recent studies have also shown the potential of electrocatalysis in enhancing the ester aroma of beverages by promoting esterification between acids and alcohols, highlighting the versatility of this technique. nih.gov The application of electrocatalytic methods to the synthesis of aromatic esters like this compound could offer a highly efficient and controlled reaction pathway.

Table 2: Comparison of Photocatalytic and Electrocatalytic Esterification

| Feature | Photocatalytic Esterification | Electrocatalytic Esterification |

| Energy Source | Light (often visible) | Electricity |

| Catalysts | Semiconductor materials (e.g., TiO2), organic dyes | Metal electrodes, redox mediators |

| Reaction Conditions | Typically mild, ambient temperature and pressure | Mild, controlled potential |

| Advantages | Use of abundant and clean energy source, high selectivity | High efficiency, precise control over reaction rate, avoids stoichiometric reagents |

| Challenges for this compound Synthesis | Finding suitable photocatalysts that can selectively activate the substrates without degrading the nitro group. | Electrode passivation, potential for side reactions at the electrode surface. |

Flow Chemistry Applications in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability, particularly for the synthesis of fine chemicals and pharmaceuticals. amt.ukacs.org Nitration reactions, which are often highly exothermic and can be hazardous on a large scale, are particularly well-suited to flow chemistry due to the excellent heat and mass transfer characteristics of microreactors. amt.uk

The synthesis of this compound involves both nitration (of a precursor to 3-nitrobenzoic acid) and esterification. Performing these steps in a continuous flow system can lead to improved process control, higher yields, and enhanced safety. amt.uk Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing the yield and purity of the final product. rsc.org

Furthermore, multistep syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. acs.org This approach can significantly reduce waste and processing time. The application of flow chemistry to the esterification of 2-chlorophenol with 3-nitrobenzoic acid could enable a safer and more efficient manufacturing process.

Table 3: Advantages of Flow Chemistry for the Synthesis of this compound

| Advantage | Description |

| Enhanced Safety | Small reactor volumes minimize the risk associated with handling hazardous reagents and exothermic reactions. |

| Improved Heat and Mass Transfer | High surface-area-to-volume ratio in microreactors allows for efficient temperature control and mixing. |

| Precise Process Control | Accurate control over reaction parameters leads to higher reproducibility and product quality. |

| Scalability | Scaling up production can be achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). |

| Telescoping of Reactions | Integration of multiple synthetic steps into a single continuous process reduces waste and improves efficiency. |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound from 2-chlorophenol and 3-nitrobenzoic acid requires careful consideration of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this case, the primary concern is the esterification of the phenolic hydroxyl group of 2-chlorophenol without unintended side reactions. The nitro group on 3-nitrobenzoic acid is generally stable under standard esterification conditions. However, highly reactive methods must be chosen carefully to avoid reduction of the nitro group. The chlorine atom on the phenol (B47542) is also typically unreactive under these conditions. The use of mild and selective catalysts, such as certain solid acids or enzymes, can enhance chemoselectivity. mdpi.comresearchgate.net

Regioselectivity is crucial when dealing with substituted aromatic rings. In the esterification of 2-chlorophenol, the reaction occurs at the hydroxyl group, and the substitution pattern of the final product is determined by the starting materials. However, in related reactions involving C-H functionalization of phenols, directing effects of substituents play a significant role. nih.govnih.gov The hydroxyl group of a phenol is an ortho-, para-directing activator in electrophilic aromatic substitution, while the chloro group is a deactivating ortho-, para-director. The nitro group is a strong deactivating meta-director. testbook.com

In the context of forming this compound, the regiochemistry is pre-defined by the reactants. The challenge lies in ensuring that the esterification occurs efficiently without promoting unwanted side reactions on the aromatic rings. The electronic nature of the substituents can influence the reactivity of the starting materials. The electron-withdrawing nitro group on the benzoic acid makes the carbonyl carbon more electrophilic, potentially facilitating the nucleophilic attack by the phenol. Conversely, the electron-withdrawing chlorine atom on the phenol can decrease the nucleophilicity of the hydroxyl group. khanacademy.org Careful selection of catalysts and reaction conditions is therefore essential to achieve high yields of the desired product. rsc.org

Table 4: Factors Influencing Chemo- and Regioselectivity in the Synthesis of this compound

| Factor | Influence on Chemoselectivity | Influence on Regioselectivity |

| Catalyst | A mild and selective catalyst can prevent side reactions such as reduction of the nitro group. | Not directly applicable to the esterification itself, but crucial in potential C-H activation approaches. |

| Reaction Temperature | Higher temperatures may lead to undesired side reactions and decomposition. | Generally does not alter the predetermined regiochemistry of the esterification. |

| Activating Agents | The choice of activating agent (e.g., converting the carboxylic acid to an acyl chloride) can influence the reactivity and potential for side reactions. | The regiochemistry is fixed by the starting materials. |

| Substituent Effects | The electron-withdrawing nitro group increases the electrophilicity of the carboxylic acid, while the chloro group on the phenol can decrease its nucleophilicity. | The positions of the chloro and nitro groups define the final structure. |

Mechanistic Investigations of Reactions Involving 2 Chlorophenyl 3 Nitrobenzoate

Hydrolysis and Transesterification Reaction Mechanisms

The cleavage of the ester bond in 2-chlorophenyl 3-nitrobenzoate can be achieved through hydrolysis (reaction with water) or transesterification (reaction with an alcohol), typically under acidic or basic catalysis. wikipedia.orgyoutube.com

Base-Catalyzed Mechanism (Saponification): Under basic conditions, such as in the presence of hydroxide (B78521) ions (OH⁻), the reaction proceeds via a nucleophilic acyl substitution. numberanalytics.com The mechanism is irreversible and involves a two-step addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by eliminating the leaving group, which is the 2-chlorophenoxide ion. The 2-chlorophenoxide is a relatively stable leaving group due to the electron-withdrawing nature of the chlorine atom.

Proton Transfer: The newly formed 3-nitrobenzoic acid is deprotonated by the basic 2-chlorophenoxide, and a final workup with acid yields 3-nitrobenzoic acid and 2-chlorophenol (B165306).

Acid-Catalyzed Mechanism: In the presence of a strong acid, the mechanism is reversible and involves the initial protonation of the carbonyl oxygen. youtube.commasterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which makes the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A weak nucleophile, such as a water molecule (for hydrolysis) or an alcohol (for transesterification), attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking nucleophile to the oxygen of the original 2-chlorophenyl group.

Elimination of Leaving Group: The protonated 2-chlorophenol is a good leaving group and is eliminated, regenerating the carbonyl double bond.

Deprotonation: The final protonated ester (or carboxylic acid) is deprotonated to yield the final product and regenerate the acid catalyst.

The rates of these reactions are enhanced by the electron-withdrawing substituents on both rings. The nitro group on the benzoate (B1203000) ring and the chloro group on the phenyl ring both increase the electrophilicity of the carbonyl carbon. numberanalytics.com

| Substituent Position | Electronic Effect | Influence on Hydrolysis Rate |

| 3-nitro (on benzoate) | Electron-withdrawing | Increases rate by enhancing carbonyl electrophilicity |

| 2-chloro (on phenoxide) | Electron-withdrawing | Increases rate by stabilizing the phenoxide leaving group |

Nucleophilic Aromatic Substitution on the Chlorophenyl Moiety

The chlorine atom on the 2-chlorophenyl ring can be replaced by a strong nucleophile through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org Aryl halides are typically unreactive to nucleophilic substitution, but the reaction becomes possible when strong electron-withdrawing groups are present on the aromatic ring, particularly at the ortho and para positions relative to the leaving group. pressbooks.publibretexts.org

In this compound, the ester group is positioned ortho to the chlorine atom. The carbonyl of the ester group acts as an electron-withdrawing group, which activates the ring towards nucleophilic attack, albeit less strongly than a nitro group. The SNAr mechanism proceeds in two steps: qorganica.espressbooks.pub

Addition of Nucleophile: A strong nucleophile (e.g., OH⁻, RO⁻, NH₂) attacks the carbon atom bearing the chlorine. This addition disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge in this intermediate is delocalized, with some of the density being shared by the ortho-ester group.

Elimination of Leaving Group: In the second, faster step, the aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.

The reaction rate is dependent on the strength of the nucleophile and the ability of the substituents to stabilize the Meisenheimer complex. While the ortho-ester group provides some activation, SNAr reactions on this moiety would likely require more forcing conditions (higher temperatures, stronger nucleophiles) compared to a ring activated by a nitro group in the ortho or para position. pressbooks.pubqorganica.es

| Activating Group (Ortho/Para to Cl) | Relative Reactivity in SNAr | Required Conditions |

| -NO₂ | High | Mild (e.g., room temperature) libretexts.org |

| -COOR (ester) | Moderate | Forcing (e.g., high temperature) |

| None | Very Low | Harsh (e.g., >300 °C, high pressure) pressbooks.pub |

Electrophilic Aromatic Substitution on the Nitrobenzoate Moiety

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on one of the aromatic rings. In this compound, both rings are deactivated towards EAS due to the presence of electron-withdrawing groups. However, the 3-nitrobenzoate ring is significantly more deactivated than the 2-chlorophenyl ring.

The ester group (-COOR) and the nitro group (-NO₂) are both deactivating and meta-directing substituents. rsc.orgmiracosta.edu Therefore, any electrophilic attack on the 3-nitrobenzoate ring will be directed to the position that is meta to both groups, which is the C5 position.

A classic example of this type of reaction is nitration, using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. aiinmr.comgrabmyessay.com The mechanism proceeds as follows:

Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.

Electrophilic Attack: The π electrons of the aromatic ring attack the nitronium ion. This attack is the rate-determining step and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substitution product.

Given the strong deactivation by both the existing nitro group and the ester group, forcing conditions would be required for this reaction to proceed at a reasonable rate.

| Substituent on Benzoate Ring | Activating/Deactivating | Directing Effect |

| -COOR (ester) | Deactivating | Meta |

| -NO₂ | Strongly Deactivating | Meta |

Thermal and Photochemical Reactivity Studies

Thermal Reactivity: The thermal decomposition of nitroaromatic compounds has been studied extensively. acs.org At high temperatures (e.g., > 275 °C), the primary decomposition pathway for nitroaromatics is typically the homolysis of the C-NO₂ bond, which is often the weakest bond in the molecule. dtic.mildtic.mil This cleavage generates an aryl radical and a nitrogen dioxide (•NO₂) radical. An alternative pathway that can compete, particularly at lower temperatures, is the isomerization of the nitro group to a nitrite (B80452) group (-ONO), followed by the cleavage of the much weaker O-NO bond. dtic.milresearchgate.net For this compound, thermal stress would likely initiate decomposition at the C-NO₂ bond of the nitrobenzoate ring.

Photochemical Reactivity: Nitroaromatic compounds are known to be photochemically active. acs.org Upon UV irradiation, this compound could undergo several transformations.

Photoreduction: In the presence of a hydrogen donor, the excited state of the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. acs.org

Photo-Fries Rearrangement: Aryl esters can undergo a photo-Fries rearrangement. conicet.gov.ar This reaction involves the homolytic cleavage of the C(acyl)-OAr bond, forming an acyl radical and a phenoxy radical. These radicals can then recombine within the solvent cage, primarily at the ortho and para positions of the phenoxy radical, to yield hydroxybenzophenone derivatives.

Photoreactions of o-Nitrobenzyl Esters: While not a perfect analogy, the photochemistry of o-nitrobenzyl esters is well-documented and involves an intramolecular hydrogen abstraction by the excited nitro group, leading to cleavage of the ester bond. mdpi.comresearchgate.net This suggests complex photochemical pathways could be possible.

Radical Pathways and Intermediates

As indicated by thermal and photochemical studies, reactions involving this compound can proceed through radical intermediates.

Initiation: The most likely initiation step under thermal or photochemical conditions is the homolytic cleavage of the C-NO₂ bond on the nitrobenzoate ring. dtic.mil This is because the C-NO₂ bond dissociation energy in nitrobenzene (B124822) derivatives is significantly lower than that of C-Cl, C-C, or C-H bonds on the aromatic ring.

C₁₃H₈ClNO₄ + (heat or light) → •C₆H₄(Cl)OC(=O)C₆H₄• + •NO₂

Propagation/Further Reactions: The resulting aryl and nitrogen dioxide radicals are highly reactive. They can abstract hydrogen atoms from other molecules, add to other aromatic rings, or combine with each other, leading to a complex mixture of products, including polymers. The nitrogen dioxide radical can also participate in further redox reactions. Routes to triazinyl radicals have been established via the reduction of a nitro group on an N'-[2-nitro(het)aryl]hydrazide followed by cyclization, showcasing the utility of the nitro group in forming radical species after initial transformations. acs.org

Stereo- and Chemoselectivity in Transformations

Stereoselectivity: The starting molecule, this compound, is achiral and does not have any stereocenters. Stereoselectivity would become a relevant consideration only in reactions that introduce a new chiral center. For instance, if an asymmetric catalyst were used for a reduction or addition reaction, it could lead to the preferential formation of one enantiomer over another (enantioselectivity). wikipedia.org Similarly, if a reaction created a new double bond, the formation of one geometric isomer (E/Z) over the other would be a matter of stereoselectivity. masterorganicchemistry.com However, for the fundamental reactions discussed (hydrolysis, substitution), stereoselectivity is not an intrinsic feature of the substrate itself.

Chemoselectivity: Chemoselectivity is a critical aspect of the reactivity of this compound due to its multiple reactive sites. The outcome of a reaction depends on the reagents and conditions used, which determine which functional group reacts preferentially.

Nucleophilic Attack: When treated with a nucleophile, there is a competition between attack at the ester carbonyl (hydrolysis/transesterification) and attack at the C-Cl bond (SNAr). Generally, nucleophilic acyl substitution at the ester is a more facile process than SNAr on a moderately activated ring. numberanalytics.compressbooks.pub Therefore, milder conditions will favor ester cleavage, while harsher conditions would be needed to promote SNAr.

Electrophilic Attack: For electrophilic aromatic substitution, both rings are deactivated. The nitrobenzoate ring is more strongly deactivated than the chlorophenyl ring. Therefore, an electrophile would preferentially attack the 2-chlorophenyl ring at the positions ortho and para to the activating chloro group (and meta to the deactivating ester linkage).

Reduction: The nitro group is readily reducible under various conditions (e.g., catalytic hydrogenation with Pd/C, or with metals like Sn or Fe in acid). This transformation is typically highly chemoselective, leaving the ester and chloro functionalities intact under mild reducing conditions.

| Reagent Type | Preferential Reaction Site | Likely Product Type | Rationale |

| Mild Base (e.g., NaHCO₃, H₂O) | Ester Carbonyl | Hydrolysis (3-nitrobenzoic acid + 2-chlorophenol) | Ester hydrolysis is faster than SNAr. |

| Strong Nucleophile, Harsh Conditions | C-Cl Bond | SNAr Product | SNAr requires forcing conditions for this substrate. |

| Electrophile (e.g., Br₂/FeBr₃) | 2-Chlorophenyl Ring | Electrophilic Aromatic Substitution Product | The chlorophenyl ring is less deactivated than the nitrobenzoate ring. |

| Reducing Agent (e.g., H₂/Pd-C) | Nitro Group | 2-chlorophenyl 3-aminobenzoate (B8586502) | Nitro groups are highly susceptible to reduction. |

Computational and Theoretical Chemistry of 2 Chlorophenyl 3 Nitrobenzoate

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior and reactivity of molecules. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For compounds analogous to 2-chlorophenyl 3-nitrobenzoate, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, the HOMO and LUMO analysis helps in determining the charge transfer within the molecule. nih.gov In one study, the HOMO was primarily localized over the chlorophenyl ring, while the LUMO was distributed over the nitrobenzoate moiety. This distribution suggests that an electronic transition involves a charge transfer from the chlorophenyl (donor) to the nitrobenzoate (acceptor) part of the molecule.

The HOMO-LUMO energy gap is a significant parameter derived from FMO analysis. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. For a related compound, the calculated HOMO-LUMO gap was found to be indicative of its potential for charge transfer and subsequent chemical reactions.

| Parameter | Value (eV) |

| EHOMO | -6.305 |

| ELUMO | -2.063 |

| Energy Gap (ΔE) | 4.242 |

| Table: Frontier Molecular Orbital Energies for a related nitrobenzoate derivative. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for their interconversion. This is often visualized using potential energy surfaces (PES), which map the energy of the molecule as a function of its geometric parameters, such as torsion angles. researchgate.net

For flexible molecules like this compound, which has several rotatable single bonds, a rigorous conformational analysis is necessary to determine the most stable structure. mdpi.com Computational methods can be employed to perform relaxed scans of the potential energy surface by systematically rotating specific bonds and calculating the energy at each step. mdpi.com This process helps in locating the global minimum energy conformation, which is the most likely structure of the molecule at equilibrium.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and predicting its behavior in chemical reactions. grafiati.com These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity or toxicity. core.ac.ukresearchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net

These descriptors can be calculated from the energies of the frontier molecular orbitals. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov In the context of nitroaromatic compounds, these descriptors have been successfully used to predict their toxicity. core.ac.uk

| Descriptor | Definition |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 |

| Chemical Softness (S) | S = 1/η |

| Electrophilicity Index (ω) | ω = χ²/2η |

| Table: Definitions of Global Reactivity Descriptors. |

By calculating these values for this compound, one can predict its reactivity profile, such as its propensity to participate in electrophilic or nucleophilic reactions.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in a molecule. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. Comparing calculated NMR spectra with experimental ones is a standard method for confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can be used to assign the vibrational modes of the molecule and to identify characteristic functional groups. For instance, the stretching frequencies of the C=O and NO₂ groups in this compound would be prominent features in its IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations provide information about the excitation energies and oscillator strengths of the transitions, helping to understand the electronic structure and color properties of the compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro and ester groups.

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green regions: Correspond to areas of neutral potential.

MEP analysis of similar molecules has shown that the most negative potential is often located on the oxygen atoms of the nitro group, making them the most probable sites for electrophilic interaction. nih.gov Conversely, regions of positive potential can guide the approach of nucleophiles. This visual tool provides an intuitive understanding of a molecule's reactivity and intermolecular interactions. nih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the two aromatic rings. The protons on the 3-nitrobenzoate ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro group and the ester functionality. The protons on the 2-chlorophenyl ring would also resonate in the aromatic region (around δ 7.2-7.6 ppm), with their chemical shifts influenced by the chloro substituent and the ester linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information on the carbon framework. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 164-167 ppm. The aromatic carbons would appear between approximately 120 and 150 ppm. The carbon attached to the nitro group would be significantly deshielded, while the carbon bearing the chlorine atom would also show a downfield shift. For comparison, the ¹³C NMR spectral data for methyl 3-nitrobenzoate shows signals at approximately 164.7 (C=O), 148.1 (C-NO₂), 135.1, 131.7, 129.5, 127.2, 124.3 (aromatic carbons), and 52.6 (O-CH₃) ppm.

Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals by revealing their coupling relationships. Solid-state NMR could provide information about the molecular structure and dynamics in the crystalline form, offering insights into polymorphism and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 2-chlorophenyl 3-nitrobenzoate is expected to be dominated by several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The symmetric stretching vibration of the nitro group often gives a strong and characteristic Raman signal. The aromatic ring vibrations would also be prominent in the Raman spectrum.

A summary of expected vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1720 - 1740 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1350 |

| Ester (C-O) | Stretching | 1200 - 1300 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Aryl Halide (C-Cl) | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be investigated using UV-Vis spectroscopy. The spectrum is expected to show absorption bands arising from π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and nitro groups. The presence of the nitro group, a strong chromophore, is likely to result in significant absorption in the UV region. The exact position and intensity of the absorption maxima (λmax) would be influenced by the solvent polarity. While specific experimental data for this compound is not available, related aromatic nitro compounds exhibit strong absorptions in the 250-350 nm range.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation.

For this compound (molecular weight approximately 277.66 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Predicted collision cross-section (CCS) values, which are important for ion mobility spectrometry, have been calculated for various adducts of this compound. chemguide.co.uk

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 278.02148 | 157.8 |

| [M+Na]⁺ | 300.00342 | 165.3 |

| [M-H]⁻ | 276.00692 | 164.6 |

The fragmentation of the molecular ion under electron ionization would likely proceed through several characteristic pathways. Common fragmentation patterns for esters include cleavage of the C-O bond, leading to the formation of acylium ions. For this specific compound, the following fragment ions would be expected:

[O₂NC₆H₄CO]⁺: An acylium ion with an m/z of 150, resulting from the cleavage of the ester C-O bond.

[ClC₆H₄O]⁺: A fragment corresponding to the 2-chlorophenoxy radical cation, though less likely to be the primary fragment.

Loss of the nitro group (NO₂) or nitrogen monoxide (NO) are also common fragmentation pathways for nitroaromatic compounds.

Analysis of related compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, has shown a distinct loss of the ortho-chlorine atom, suggesting this could also be a possible fragmentation pathway for this compound. nih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Although a crystal structure for this compound has not been found in the searched databases, data for the isomeric compound (4-chlorophenyl) 4-nitrobenzoate (B1230335) is available and provides valuable comparative insights. nih.gov The crystal structure of (4-chlorophenyl) 4-nitrobenzoate was determined to be in the orthorhombic space group P 2₁ 2₁ 2₁, with the following unit cell parameters: a = 3.798 Å, b = 11.703 Å, and c = 27.12 Å. nih.gov The refinement of this structure resulted in a residual factor (R-factor) of 0.0519, indicating a good fit between the experimental diffraction data and the final structural model. nih.gov It is plausible that this compound would crystallize in a similar system, though the exact space group and unit cell dimensions would differ due to the different substitution pattern.

In the absence of a specific crystal structure for this compound, the intermolecular interactions can be inferred from related structures. The crystal packing is likely to be governed by a combination of weak intermolecular forces.

Weak C-H···O hydrogen bonds are expected to be a significant feature, where the aromatic protons act as hydrogen bond donors and the oxygen atoms of the nitro and ester groups act as acceptors. These interactions would link the molecules into extended networks.

Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on understanding and utilizing these interactions to design new solid-state structures with desired functionalities. The presence of a chloro substituent and a nitro group in the titular compound provides specific sites for directional intermolecular contacts.

Key Intermolecular Interactions:

C-H···O Hydrogen Bonds: The nitro group is a potent hydrogen bond acceptor. It is anticipated that weak C-H···O hydrogen bonds, involving aromatic C-H donors and the oxygen atoms of the nitro group or the carbonyl group, play a significant role in the crystal packing. These interactions often form intricate networks, leading to the formation of chains, sheets, or more complex three-dimensional architectures.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen atoms of the nitro or carbonyl groups of neighboring molecules. This type of interaction, denoted as C-Cl···O, is a recognized tool in crystal engineering for the construction of robust supramolecular frameworks.

π-π Stacking: The aromatic rings of the 2-chlorophenyl and 3-nitrophenyl moieties are electron-deficient and electron-rich, respectively, which can facilitate π-π stacking interactions. These interactions, arising from the electrostatic attraction between the quadrupole moments of the aromatic rings, contribute to the stabilization of the crystal structure. The stacking can occur in various geometries, such as parallel-displaced or T-shaped arrangements.

The interplay and competition between these various interactions determine the final crystal structure. The sterically demanding ortho-chloro substituent and the meta-positioned nitro group will impose conformational constraints, influencing which supramolecular synthons are preferentially formed. A synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions.

Interactive Table of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Potential Role in Assembly |

| Hydrogen Bond | Aromatic C-H | Nitro O, Carbonyl O | Formation of chains and sheets |

| Halogen Bond | C-Cl | Nitro O, Carbonyl O | Directional control of packing |

| π-π Stacking | Phenyl/Nitrophenyl Ring | Phenyl/Nitrophenyl Ring | Stabilization of layered structures |

Polymorphism and Co-crystallization Phenomena

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability, even though they are chemically identical. For aromatic esters with conformational flexibility, the likelihood of polymorphism increases.

In the case of this compound, polymorphism could arise from different conformations of the molecule, particularly the torsion angles between the phenyl ring, the ester group, and the nitrophenyl ring. The balance of the aforementioned intermolecular interactions can be subtly shifted by changes in crystallization conditions (e.g., solvent, temperature, pressure), potentially leading to the formation of different crystalline forms. While specific polymorphs of this compound have not been documented in the reviewed literature, the existence of polymorphism is a distinct possibility for this class of compounds. The study of polymorphism is crucial as different polymorphs can have significant implications for the material's performance and application.

Co-crystallization:

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a co-former in a stoichiometric ratio within the same crystal lattice. nih.gov This approach is a powerful tool in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. nih.gov

This compound, with its hydrogen bond accepting nitro and carbonyl groups, and potential halogen bonding donor site, is a suitable candidate for co-crystallization studies. Potential co-formers could be molecules with strong hydrogen bond donor groups (e.g., carboxylic acids, amides) or halogen bond acceptor groups.

The formation of co-crystals is governed by the hierarchy of intermolecular interactions. The goal is to create robust and predictable supramolecular synthons between the target molecule and the co-former. For instance, a co-crystal could be formed between this compound and a carboxylic acid, where a strong O-H···O hydrogen bond forms between the acid's hydroxyl group and the ester's carbonyl or the nitro group's oxygen.

Potential Co-crystallization Strategies:

| Co-former Functional Group | Target Interaction Site on this compound | Resulting Supramolecular Synthon |

| Carboxylic Acid (-COOH) | Carbonyl Oxygen, Nitro Oxygen | O-H···O hydrogen bond |

| Amide (-CONH2) | Carbonyl Oxygen, Nitro Oxygen | N-H···O hydrogen bond |

| Pyridine (B92270) (N-atom) | Chlorine atom | C-Cl···N halogen bond |

The exploration of polymorphism and co-crystallization of this compound could lead to new solid forms with tailored properties, expanding its potential applications in materials science.

Application in Complex Organic Synthesis and Derivatization

As a Synthon for Heterocyclic Compounds

A "synthon" refers to a molecular fragment used in synthesis to build a target molecule. Aromatic nitro compounds are well-established precursors for the synthesis of nitrogen-containing heterocycles, primarily through the chemical reduction of the nitro group to an amine, which can then undergo cyclization reactions. rsc.orgscilit.com

The 3-nitrobenzoyl portion of 2-chlorophenyl 3-nitrobenzoate serves as a valuable synthon for various heterocyclic systems. The strategic reduction of the nitro group to 3-aminobenzoate (B8586502) ester is the key initial step. This resulting amine can then be utilized in condensation reactions with appropriate partners to form fused heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinoline (B57606) derivatives, while condensation with ortho-amino phenols or anilines can yield phenoxazines or acridones, respectively, after subsequent cyclization and aromatization steps. The presence of the ester functionality provides an additional handle for modification or for influencing the electronic properties of the final heterocyclic product. Nitroimidazoles, for example, are another class of heterocycles where nitro-containing synthons are crucial. researchgate.net

Role in Acylation Reactions for Advanced Intermediates

Acylation is a fundamental process in organic synthesis for introducing an acyl group into a molecule. While acyl chlorides and anhydrides are the most common acylating agents, esters can also be employed, particularly in transesterification reactions or in cases where milder conditions are required.

In the context of this compound, the molecule can act as a 3-nitrobenzoylating agent. The 2-chlorophenoxide moiety functions as a leaving group, which, while not as reactive as a chloride, can be displaced by strong nucleophiles. This is particularly effective in base-catalyzed acylations of alcohols or amines to produce other esters or amides. The reactivity of the ester towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitro group on the benzoyl ring. This application is crucial for the synthesis of advanced intermediates where direct use of 3-nitrobenzoyl chloride might be too harsh or lead to side reactions. Such N-acylated compounds are often key intermediates in various chemical transformations. nih.gov

Integration into Cross-Coupling Reactions (e.g., C-O, C-C Coupling)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org The 2-chlorophenyl group in the target molecule is a classic electrophilic partner for a range of these transformations.

C-C Coupling: The chloro-substituted aryl ring can readily participate in reactions like the Suzuki, Stille, and Negishi couplings. youtube.comthieme-connect.de In a typical Suzuki reaction, this compound would be reacted with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. This would result in the formation of a biphenyl (B1667301) derivative, specifically creating a new C-C bond at the position of the chlorine atom. The general mechanism involves oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the final product. wikipedia.org

C-O Coupling: The Buchwald-Hartwig amination and related C-O coupling reactions allow for the formation of carbon-nitrogen and carbon-oxygen bonds, respectively. Using this methodology, the chlorine atom of this compound can be substituted with an alcohol (to form a diaryl ether) or an amine (to form a diarylamine), significantly expanding the molecular complexity and providing access to important structural motifs in medicinal chemistry and materials science.

The table below outlines the potential cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | C-C | Pd(PPh₃)₄ / Na₂CO₃ |

| Negishi Coupling | Ar'-ZnX | C-C | Pd(dba)₂ / P(o-tol)₃ |

| Stille Coupling | Ar'-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ |

| Buchwald-Hartwig | R₂NH (Amine) | C-N | Pd₂(dba)₃ / BINAP / NaOtBu |

| Buchwald-Hartwig | R-OH (Alcohol) | C-O | Pd(OAc)₂ / RuPhos / K₃PO₄ |

Utilization as a Leaving Group in Functional Group Interconversions

Functional group interconversions are essential transformations that allow chemists to modify a molecule's reactive centers. fiveable.mesolubilityofthings.com In these reactions, a good leaving group is crucial—it must be able to stabilize the negative charge it takes upon departure. libretexts.org The quality of a leaving group is often related to the pKa of its conjugate acid; weaker bases are better leaving groups. libretexts.org

The 2-chlorophenoxy moiety of this compound can function as a leaving group in nucleophilic acyl substitution reactions. The stability of the resulting 2-chlorophenoxide anion is moderate, enhanced slightly by the inductive effect of the chlorine atom. The reaction is driven by the attack of a stronger nucleophile (e.g., an alkoxide, amine, or thiolate) on the ester's carbonyl carbon.

The reactivity for such a substitution is significantly influenced by the electronic properties of the acyl part. The presence of the meta-nitro group on the benzoyl ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, facilitating the departure of the 2-chlorophenoxide group. This allows the 3-nitrobenzoyl group to be transferred to other molecules, a key step in synthesizing a variety of amides, thioesters, and other esters. The relative ability of different leaving groups often follows trends related to size and electronegativity, with halides like iodide and bromide being highly effective. libretexts.orgnih.gov

Design and Synthesis of Chemically Reactive Analogs for Mechanistic Studies

To understand reaction mechanisms and optimize conditions, chemists often synthesize and study analogs of a lead compound. For this compound, several analogs could be designed to probe the roles of its different functional components.

Halogen Variation: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) would create a series of analogs (e.g., 2-bromophenyl 3-nitrobenzoate). Studying the reaction rates of these analogs in palladium-catalyzed cross-coupling reactions can provide insight into the "element effect," or the influence of the carbon-halogen bond strength on the rate-determining oxidative addition step. nih.gov Generally, the reactivity order is C-I > C-Br > C-Cl.

Nitro Group Position: Moving the nitro group from the meta (3) position to the ortho (2) or para (4) position would drastically alter the electronic influence on the ester carbonyl. A para-nitro analog would make the carbonyl carbon significantly more electrophilic due to direct resonance-withdrawing effects, likely increasing its reactivity in acylation reactions.

Substituents on the Phenolic Ring: Adding electron-donating or electron-withdrawing groups to the 2-chlorophenyl ring would modify the pKa of the corresponding phenol (B47542), thereby altering the leaving group ability of the 2-chlorophenoxide.

The table below summarizes potential analogs and their purpose in mechanistic studies.

| Analog | Structural Change | Purpose of Study |

|---|---|---|

| 2-Iodophenyl 3-nitrobenzoate | Cl → I | Investigate halogen effect in cross-coupling reactivity. |

| 2-Chlorophenyl 4-nitrobenzoate (B1230335) | 3-NO₂ → 4-NO₂ | Study electronic effects on acylation reaction rates. |

| 2,4-Dichlorophenyl 3-nitrobenzoate | Add 4-Cl to phenol ring | Evaluate impact on leaving group ability. |

Ester "Dance" Reactions and Aromatic Isomerization

Ester "dance" reactions, a type of base-catalyzed intramolecular acyl migration, involve the movement of an acyl group from one position to another on an aromatic ring or between different functional groups (e.g., O-acylation to C-acylation). A classic related example is the Fries rearrangement (acid-catalyzed) or the Smiles rearrangement.

For a molecule like this compound, a true intramolecular "dance" of the 3-nitrobenzoyl group around the chlorophenyl ring is unlikely under typical conditions. However, under strong basic conditions, it is conceivable to induce a Smiles-type rearrangement if a suitable nucleophile is present ortho to the ester oxygen on the phenolic ring. More relevant is the potential for intermolecular acyl transfer, where a strong base could deprotonate a position on an aromatic ring of another molecule, which could then attack the ester carbonyl, leading to a transacylation. While specific "dance" reactions for this exact substrate are not widely documented, its structure contains the necessary components—an activated acyl group and two distinct aromatic rings—that could potentially engage in complex base-catalyzed isomerizations or rearrangements under tailored reaction conditions.

Emerging Research Areas and Future Trajectories

Development of Highly Selective Catalytic Systems

The efficient and selective synthesis of 2-chlorophenyl 3-nitrobenzoate presents a significant challenge that modern catalysis aims to address. Current synthetic routes may lack the desired atom economy and can lead to the formation of unwanted byproducts, necessitating complex purification steps. Future research is anticipated to focus on the design and implementation of novel catalytic systems that can facilitate its synthesis with high precision.

Key areas of investigation will likely include:

Transition-Metal Catalysis: The exploration of catalysts based on metals such as palladium, copper, or nickel could enable highly selective cross-coupling reactions for the formation of the ester linkage.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, potentially leading to more environmentally benign synthetic processes.

Biocatalysis: The application of enzymes, either in their natural form or engineered, could provide unparalleled selectivity and efficiency in the synthesis of this compound under mild reaction conditions.

The development of such catalytic systems would not only streamline the production of this compound but also open up avenues for the synthesis of a wider range of structurally related molecules with potential applications in various fields.

Integration with Automated Synthesis and Robotics

The convergence of chemistry with robotics and automation is revolutionizing the way chemical synthesis is performed. For a compound like this compound, where extensive optimization of reaction conditions may be required, automated synthesis platforms offer a powerful tool for accelerated discovery.

Future research in this area will likely involve:

High-Throughput Screening: Automated systems can be employed to rapidly screen a large number of catalysts, solvents, and reaction parameters to identify the optimal conditions for the synthesis of this compound.

Flow Chemistry: Continuous flow reactors, integrated with real-time monitoring and feedback control, could enable the safe, efficient, and scalable production of the target molecule.

Robotic Platforms for Reaction Optimization: The use of robotic arms and automated liquid handlers can facilitate the precise and reproducible execution of complex reaction setups, freeing up researchers to focus on experimental design and data analysis.

The integration of these automated technologies will not only accelerate the pace of research but also enhance the safety and reproducibility of synthetic procedures.

Chemoinformatics and Data Science for Reaction Prediction and Optimization

The application of chemoinformatics and data science is becoming increasingly indispensable in modern chemical research. For this compound, these computational approaches can provide valuable insights into its reactivity, properties, and potential synthetic pathways, even before a reaction is attempted in the lab.

Future directions in this field include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of the molecule and predict its reactivity towards different reagents.

Machine Learning Models: By training machine learning algorithms on existing chemical reaction data, it may be possible to predict the outcome of synthetic reactions leading to this compound with a certain degree of accuracy.

Retrosynthetic Analysis Tools: Computational tools can be employed to propose novel and efficient synthetic routes to the target molecule by working backward from its structure.

These in silico methods have the potential to significantly reduce the experimental effort required for reaction development and optimization, thereby accelerating the discovery of new chemical entities.

Advanced Material Science Applications

While the primary applications of this compound are yet to be fully elucidated, its molecular structure suggests potential as a building block for the creation of advanced materials. The presence of both an electron-withdrawing nitro group and a halogen atom on the aromatic rings could impart unique electronic and physical properties to polymers or supramolecular assemblies.

Potential research avenues include:

Polymer Synthesis: The compound could be functionalized and incorporated as a monomer into polymer chains, potentially leading to materials with tailored thermal, optical, or electronic properties.

Supramolecular Chemistry: The aromatic rings and polar nitro group could participate in non-covalent interactions, such as pi-stacking and hydrogen bonding, to form well-defined supramolecular structures with interesting host-guest or self-assembly properties.

The exploration of this compound in material science is a largely untapped area that holds the promise of discovering new materials with novel functionalities.

Mechanistic Studies of Environmental Chemical Transformations

Understanding the environmental fate of this compound is crucial for assessing its potential impact and for developing strategies for its remediation in case of environmental contamination. As a member of the nitroaromatic class of compounds, it is expected to undergo various transformation processes in the environment. epa.govcswab.org

Key research questions to be addressed include:

Biodegradation Pathways: Investigating the ability of microorganisms to break down this compound is a primary concern. researchgate.net Research has shown that other nitrobenzoates can be degraded by bacteria through either oxidative or reductive pathways. nih.govnih.gov For instance, some bacteria can utilize 2-nitrobenzoate (B253500) as a sole source of carbon and energy, degrading it to intermediates like catechol or 3-hydroxyanthranilate. nih.govnih.gov Identifying the specific enzymes and metabolic pathways involved in the degradation of the chlorinated and nitrated phenyl rings of this compound will be a critical area of study.

Abiotic Degradation: Studying the degradation of the compound through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water) is also important.

Toxicity of Transformation Products: It is essential to identify the intermediate and final products of its degradation and to assess their potential toxicity to environmental organisms.

Detailed mechanistic studies will provide a comprehensive picture of the environmental behavior of this compound, informing risk assessments and the development of potential bioremediation strategies. nih.gov

Interdisciplinary Approaches to Chemical Discovery and Innovation

The future of research on this compound will undoubtedly be shaped by interdisciplinary collaborations. The complex challenges associated with its synthesis, characterization, and application necessitate a convergence of expertise from various scientific disciplines.

Future progress will be driven by:

Collaboration between Synthetic Chemists and Computational Scientists: To design and execute more efficient and predictable synthetic routes.

Partnerships between Material Scientists and Organic Chemists: To explore the potential of the molecule as a building block for novel materials.

Joint Efforts of Environmental Chemists and Microbiologists: To elucidate its environmental fate and develop sustainable remediation technologies.

By fostering these interdisciplinary synergies, the scientific community can unlock the full potential of this compound and pave the way for new discoveries and innovations.

Q & A

Q. Basic Characterization :

Q. Advanced Analysis :

- Single-crystal XRD : Resolves bond lengths/angles and confirms spatial arrangement of the 2-chlorophenyl and nitro groups .

- HOMO-LUMO Analysis : Computational studies (e.g., Gaussian) evaluate electronic transitions and reactivity .

How does the electron-withdrawing nitro group influence the ester’s reactivity?

Advanced Mechanistic Insight :

The nitro group meta to the ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis). DFT calculations show reduced HOMO energy (-6.8 eV), indicating stabilization against oxidation. Substituent effects can be modeled via Hammett constants .

What strategies mitigate thermal degradation during synthesis?

Q. Methodological Recommendations :

- Monitor reaction temperature: Nitration is exothermic; use ice baths and dropwise HNO₃ addition .

- Thermal Stability Assay : TGA/DSC analysis reveals decomposition thresholds (>150°C). For high-temperature steps, switch to microwave-assisted synthesis with controlled power .

How can green chemistry principles be applied to this synthesis?

Q. Advanced Solvent/Reagent Selection :

- Replace H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) for recyclable catalysis.

- Use scCO₂ (supercritical CO₂) as a solvent for nitration, reducing waste .

What computational tools predict byproducts in nitration reactions?

Q. Advanced Workflow :

- DFT (Gaussian, ORCA) : Simulates nitration transition states to predict ortho/para/meta ratios.

- Machine Learning : Trains on existing nitro-ester datasets to forecast side products .

How to address low solubility in recrystallization?

Methodology :

Test mixed solvents (e.g., methanol/water, DCM/hexane). For stubborn precipitates, use sonication or seed crystals. Solubility parameters (HSPiP software) guide solvent selection .

What safety protocols are critical for handling 2-chlorophenol intermediates?

Q. Safety Data :

- 2-Chlorophenol (CAS 95-57-8): Toxicity data (LD₅₀ = 670 mg/kg, rat) mandates fume hood use. PPE (gloves, goggles) and 48-hour medical monitoring after exposure are advised .

How to scale up synthesis without compromising yield?

Q. Process Chemistry :

- Continuous Flow Reactors : Improve heat dissipation during nitration.

- In-line Analytics : Real-time IR/NMR monitors reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings